3-(Aminomethyl)pyridin-2-ol

Description

Structure

3D Structure

Properties

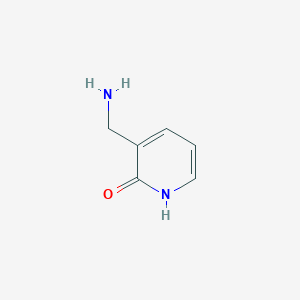

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRUXDXIVIYFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342196 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123369-45-9 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 3-(aminomethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Versatile Pyridinone

3-(aminomethyl)pyridin-2-ol, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions.[1] The presence of both an aminomethyl group and a hydroxyl group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for tautomerism, making its structural elucidation a critical step in its application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of organic molecules in solution. This in-depth guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the NMR spectroscopy of 3-(aminomethyl)pyridin-2-ol. We will delve into the nuances of its tautomeric nature, predict and interpret its ¹H and ¹³C NMR spectra, and outline the application of two-dimensional (2D) NMR techniques for complete structural assignment.

A crucial aspect of understanding the NMR spectroscopy of 3-(aminomethyl)pyridin-2-ol is recognizing its existence in a tautomeric equilibrium. The pyridin-2-ol form is in equilibrium with its pyridin-2(1H)-one isomer. Spectroscopic and theoretical studies have consistently shown that for 2-hydroxypyridines, the pyridin-2(1H)-one (or 2-pyridone) tautomer is the predominant species in solution.[2][3] Therefore, this guide will focus on the analysis of the spectra corresponding to 3-(aminomethyl)pyridin-2(1H)-one .

Experimental Design and Sample Preparation: Setting the Stage for High-Quality Spectra

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation. For a molecule like 3-(aminomethyl)pyridin-2(1H)-one, which possesses multiple labile protons (protons attached to nitrogen and oxygen), the choice of solvent is paramount.

Protocol for NMR Sample Preparation

-

Analyte Purity: Ensure the 3-(aminomethyl)pyridin-2-ol sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: The recommended solvent is deuterated dimethyl sulfoxide (DMSO-d₆) . This aprotic polar solvent is an excellent choice for several reasons:

-

It readily dissolves polar compounds like the target molecule.

-

Crucially, it slows down the rate of proton exchange for the -NH and -NH₂ protons, allowing for their observation as distinct, often sharp, signals in the ¹H NMR spectrum.[4][5] In protic solvents like D₂O or CD₃OD, these labile protons would rapidly exchange with the solvent's deuterium, leading to their disappearance from the spectrum.

-

-

Concentration:

-

For ¹H NMR , a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient.[6][7]

-

For ¹³C NMR , which is inherently less sensitive, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]

-

-

Sample Handling:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent using a clean, dry pipette.

-

Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.[8]

-

The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe's coils.[9]

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The predicted ¹H NMR spectrum of 3-(aminomethyl)pyridin-2(1H)-one in DMSO-d₆ is detailed below.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | 11.0 - 12.0 | broad singlet | - | 1H |

| H-6 | ~7.3 | doublet | ~6.5 | 1H |

| H-4 | ~7.2 | doublet | ~2.0 | 1H |

| H-5 | ~6.0 | doublet of doublets | ~6.5, ~2.0 | 1H |

| H-7 (CH₂) | ~3.6 | singlet | - | 2H |

| H-8 (NH₂) | 2.0 - 3.0 | broad singlet | - | 2H |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation and Rationale

-

N-H Proton (H-1): The proton on the ring nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. It will likely appear as a broad singlet far downfield.

-

Ring Protons (H-6, H-4, H-5): The chemical shifts of the protons on the pyridinone ring are influenced by the electronic effects of the substituents. The electron-donating aminomethyl group and the electron-withdrawing carbonyl group will affect the electron density around these protons. Their multiplicities arise from coupling to adjacent protons. H-6 will be a doublet due to coupling with H-5. H-4 will be a doublet due to coupling with H-5. H-5 will be a doublet of doublets due to coupling with both H-6 and H-4. The coupling constant between vicinal protons on an sp²-hybridized ring is typically in the range of 6-8 Hz.[10]

-

Aminomethyl Protons (H-7): The methylene protons of the aminomethyl group are adjacent to the aromatic ring and will appear as a singlet.

-

Amine Protons (H-8): The protons of the primary amine will likely appear as a broad singlet. Their chemical shift can be variable and is sensitive to concentration, temperature, and the presence of any acidic or basic impurities. The use of DMSO-d₆ helps in observing these protons, which might be broadened or absent in other solvents.[4][11]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~165 |

| C-6 | ~140 |

| C-4 | ~135 |

| C-3 | ~120 |

| C-5 | ~105 |

| C-7 (CH₂) | ~45 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation and Rationale

-

Carbonyl Carbon (C-2): The carbon of the carbonyl group is highly deshielded and will appear at the lowest field (highest ppm value) in the spectrum.

-

Ring Carbons (C-3, C-4, C-5, C-6): The chemical shifts of the sp²-hybridized carbons in the pyridinone ring are influenced by the substituents. The electron-withdrawing carbonyl group will deshield adjacent carbons, while the aminomethyl group will have a shielding effect on the carbon it is attached to (C-3) and other carbons in the ring. Electronegativity has a significant effect on ¹³C chemical shifts.[12]

-

Aminomethyl Carbon (C-7): The sp³-hybridized carbon of the aminomethyl group will appear at the highest field (lowest ppm value).

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR techniques are invaluable for making unambiguous assignments of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule.[13]

Expected COSY Correlations:

-

A cross-peak between H-5 and H-6 .

-

A cross-peak between H-5 and H-4 .

These correlations will definitively establish the connectivity of the protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to.[14]

Expected HSQC Correlations:

-

A cross-peak between H-6 and C-6 .

-

A cross-peak between H-4 and C-4 .

-

A cross-peak between H-5 and C-5 .

-

A cross-peak between the H-7 protons and C-7 .

The HSQC spectrum allows for the direct assignment of the protonated carbons in the molecule.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

Conclusion

The comprehensive NMR spectroscopic analysis of 3-(aminomethyl)pyridin-2-ol, with a proper understanding of its predominant pyridin-2(1H)-one tautomeric form, is essential for its unambiguous structural characterization. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR techniques, and by carefully selecting the appropriate experimental conditions, particularly the use of DMSO-d₆ as a solvent, researchers can gain a detailed and accurate picture of the molecule's structure. This guide provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to confidently perform and interpret the NMR spectra of this versatile pyridinone derivative, thereby facilitating its further development and application.

References

-

Beak, P. (1977). The Tautomerism of Heterocycles: Aromaticity and Its Consequences. Accounts of Chemical Research, 10(5), 186-192. Available at: [Link]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

- Gunther, H. (2013).

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, San Diego. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR. Part 23: the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1, 1-455.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

ResearchGate. (2017, February 8). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent? Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. organomation.com [organomation.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemconnections.org [chemconnections.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. umu.diva-portal.org [umu.diva-portal.org]

An In-depth Technical Guide to 3-(Aminomethyl)pyridin-2-ol: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] These six-membered nitrogen-containing heterocycles are bioisosteres for various functional groups and can engage in crucial hydrogen bonding interactions with biological targets.[1] Their inherent chemical versatility allows for facile derivatization, enabling the fine-tuning of physicochemical properties essential for drug development. The aminomethyl-substituted pyridin-2-ol, in particular, presents a compelling scaffold for probing structure-activity relationships, combining the features of the pyridinone core with a basic aminomethyl side chain that can serve as a key pharmacophoric element. This guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 3-(aminomethyl)pyridin-2-ol, a promising building block for the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

3-(Aminomethyl)pyridin-2-ol is a bifunctional pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[3][4] A critical aspect of its structure is the existence of tautomerism, a phenomenon where the compound exists as an equilibrium mixture of two or more interconvertible isomers. In the case of 3-(aminomethyl)pyridin-2-ol, it is in equilibrium with its pyridin-2(1H)-one tautomer, 3-(aminomethyl)pyridin-2(1H)-one.[4] For 2-hydroxypyridines, the pyridone form is generally the more stable tautomer in most solvents.[5] The IUPAC name for the more stable tautomer is 3-(aminomethyl)-1H-pyridin-2-one.[4]

Caption: Proposed synthetic workflow for 3-(aminomethyl)pyridin-2-ol.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 3-Cyano-2-pyridone Derivative

A mixture of an appropriate β-enaminoketone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 3-cyano-2-pyridone derivative.

Step 2: Reduction of the Cyano Group

The 3-cyano-2-pyridone derivative (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of Raney Nickel or palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at elevated pressure and temperature. After the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 3-(aminomethyl)pyridin-2-ol, which can be further purified by recrystallization or column chromatography.

Reactivity and Stability

The reactivity of 3-(aminomethyl)pyridin-2-ol is dictated by its functional groups. The primary amino group is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation. The pyridinone ring possesses both nucleophilic and electrophilic character. The nitrogen atom can be alkylated, and the ring can undergo electrophilic substitution, although the electron-donating groups may influence the regioselectivity of such reactions. The hydroxyl group of the pyridin-2-ol tautomer can be O-alkylated or O-acylated.

In terms of stability, the compound should be stored at low temperatures and protected from light to prevent degradation. [3]Compounds with aminomethylpyridine moieties can be sensitive to air and carbon dioxide. [6]

Potential Applications in Drug Discovery

The pyridinone scaffold is a key component in a multitude of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. [1]The presence of both a hydrogen bond donor (the amino group and the N-H of the pyridinone) and acceptor (the carbonyl oxygen) in 3-(aminomethyl)pyridin-2-ol makes it an attractive candidate for forming interactions with biological targets, such as enzyme active sites.

The aminomethyl group can be readily modified to introduce further diversity and to modulate the compound's pharmacokinetic and pharmacodynamic properties. This versatility makes 3-(aminomethyl)pyridin-2-ol a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic applications in various disease areas. For instance, derivatives of aminomethylpyridines have been investigated as inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases. [5]Furthermore, substituted aminopyridine derivatives have shown a range of pharmacological activities, including anticonvulsant and sympathetic blocking effects. [7]

Safety and Handling

While a specific safety data sheet for 3-(aminomethyl)pyridin-2-ol is not widely available, information on related compounds such as 3-(aminomethyl)pyridine suggests that it should be handled with care. 3-(Aminomethyl)pyridine is reported to cause severe skin burns and eye damage. [8]Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling 3-(aminomethyl)pyridin-2-ol and its derivatives. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-(Aminomethyl)pyridin-2-ol, existing in tautomeric equilibrium with its more stable pyridin-2(1H)-one form, represents a valuable and versatile scaffold for medicinal chemistry and drug discovery. Its combination of a privileged pyridinone core and a modifiable aminomethyl side chain offers significant potential for the development of novel therapeutic agents. While detailed experimental data on its synthesis and spectroscopic properties are not yet abundant in the public domain, plausible synthetic routes can be devised based on established chemical principles. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and holds promise for the discovery of new and effective medicines.

References

-

SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. [Link]

-

PubChem. 3-(Aminomethyl)pyridin-2-ol. [Link]

-

Organic Syntheses. 3-aminopyridine. [Link]

-

Thoreauchem. 3-(aminomethyl)pyridin-2-ol. [Link]

-

ChemBK. 3-AMINO-PYRIDIN-2-OL. [Link]

-

Jubilant Ingrevia Limited. 3-(Aminomethyl)pyridine Safety Data Sheet. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. [Link]

-

Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

-

National Institute of Standards and Technology. 3-Aminopyridine. [Link]

-

National Institute of Standards and Technology. 2-Pyridinamine, 3-methyl-. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

-

General synthesis of substituted 3-cyano-2-pyridones. ResearchGate. [Link]

-

Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. Arkivoc. [Link]

- Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain.

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-(Aminomethyl)pyridin-2-ol | C6H8N2O | CID 579640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 123369-45-9|3-(Aminomethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

discovery and history of 3-(aminomethyl)pyridin-2-ol

The Rise of 3-(Aminomethyl)pyridin-2-ol: A Privileged Zinc-Binding Scaffold[1][2]

Part 1: Executive Summary

3-(Aminomethyl)pyridin-2-ol (also known as 3-(aminomethyl)-2(1H)-pyridone ) represents a critical evolution in the design of metalloenzyme inhibitors.[1][2] Historically overshadowed by hydroxamic acids (e.g., SAHA, Marimastat), this scaffold has emerged as a superior Zinc-Binding Group (ZBG) that addresses the chronic pharmacokinetic (PK) and toxicity liabilities of earlier generation inhibitors.[1][2]

This guide details the discovery, chemical behavior, and synthetic mastery of this molecule.[2] It serves as a blueprint for medicinal chemists utilizing Fragment-Based Drug Discovery (FBDD) to target zinc-dependent enzymes such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and LpxC.[1][2]

Part 2: Chemical Identity & The Tautomeric Paradox

The utility of this molecule lies in its "chameleon-like" ability to switch forms, a property known as tautomerism.[2] Understanding this is prerequisite to successful co-crystal design.

The Equilibrium

In solution and solid state, the molecule exists primarily as the 2-pyridone (lactam) tautomer, stabilized by dimerization.[2] However, in the hydrophobic active site of an enzyme, the 2-hydroxypyridine (lactim) form often dictates the binding geometry, particularly when coordinating with Zinc (

-

Lactam Form (A): Favors solubility and crystal packing.[1][2]

-

Lactim Form (B): Favors metal chelation via the ring nitrogen and deprotonated oxygen.[1][2]

DOT Diagram: Tautomeric Equilibrium

Figure 1: The tautomeric shift from the stable lactam to the active lactim chelator.[1][2]

Part 3: Discovery & Historical Evolution

The "Hydroxamate Crisis"

In the 1990s and early 2000s, drug discovery for metalloenzymes was dominated by hydroxamic acids (

-

Poor Pharmacokinetics: Rapid glucuronidation and clearance.[1][2]

-

Mutagenicity: Potential to form nitrenium ions (Ames positive).[1][2]

-

Off-Target Toxicity: Non-specific chelation of physiological iron.[1][2]

The Rise of Heterocyclic Bioisosteres

Researchers sought non-hydroxamate ZBGs.[2] The 2-hydroxypyridine scaffold emerged as a frontrunner because it offered a bidentate chelation mode similar to hydroxamates but with significantly improved metabolic stability.[1][2]

The specific introduction of the 3-aminomethyl group was the breakthrough that transitioned this from a simple chelator to a drug scaffold .[1][2]

-

Role of the Amine: It acts as a "vector" or "handle," allowing chemists to attach the "tail" of the drug molecule.[2]

-

Targeting: This tail can be directed into the

specificity pocket of MMPs or the hydrophobic tunnel of HDACs, conferring selectivity that the ZBG alone cannot achieve.[2]

Part 4: Synthetic Protocols

Here, we present two distinct routes. Method A is the industry standard for scale-up.[1][2] Method B is a De Novo route for introducing ring substitutions.[1][2]

Method A: The Nitrile Reduction (Standard Route)

Best for: Rapid access to the core scaffold from commercial starting materials.[1][2]

Reagents:

-

Starting Material: 2-Hydroxy-3-cyanopyridine (CAS: 19235-89-3).[1][2]

-

Catalyst: Raney Nickel (activated) or Pd/C (10%).

-

Hydrogen Source:

gas (balloon or Parr shaker at 40 psi).

Protocol:

-

Preparation: Dissolve 10.0 g of 2-hydroxy-3-cyanopyridine in 100 mL of 7N

in MeOH. -

Catalyst Addition: Carefully add 1.0 g of Raney Nickel (slurry in water, washed with MeOH) under Argon atmosphere.[2] Caution: Raney Ni is pyrophoric.[1][2]

-

Hydrogenation: Purge vessel with

three times. Shake/stir at RT under 40 psi -

Workup: Filter through a Celite pad (keep wet to prevent fire).[1][2] Wash pad with MeOH.

-

Purification: Concentrate filtrate in vacuo. Recrystallize from Ethanol/Ether.[1][2]

-

Yield: Typically 85-92% as the free base or hydrochloride salt.[1][2]

Method B: The Guareschi-Thorpe Condensation (De Novo Route)

Best for: Creating derivatives with substitutions at positions 4, 5, or 6.[1][2]

DOT Diagram: Synthetic Workflow

Figure 2: The modular Guareschi-Thorpe route allows for ring customization before amine generation.[1][2]

Part 5: Medicinal Chemistry Applications

Binding Mode & Mechanism

In the context of MMP inhibition, the 3-(aminomethyl)pyridin-2-ol scaffold binds the catalytic zinc ion in a bidentate fashion.[1]

The aminomethyl group at position 3 serves as the attachment point for the P1' substituent .[2]

-

Example: Acylation of the amine with a biphenyl carboxylic acid directs the biphenyl group into the deep S1' hydrophobic pocket of MMP-12, effectively mimicking the natural substrate's leucine side chain.[2]

Quantitative Comparison (ZBG Potency)

| Feature | Hydroxamic Acid (Ref) | 3-(Aminomethyl)pyridin-2-ol | Advantage |

| Zn Binding Affinity | Very High ( | Moderate ( | Allows for higher selectivity (less "sticky").[1][2] |

| Metabolic Stability | Low (Hydrolysis/Glucuronidation) | High | prolonged half-life ( |

| Oral Bioavailability | Generally Poor (< 10%) | Excellent (> 50%) | Viable for oral dosing.[1][2] |

| Mutagenicity | High Risk (Ames +) | Low Risk (Ames -) | Safer safety profile.[1][2] |

Case Study: MMP-12 Inhibitor Design

In the development of inhibitors for COPD (Chronic Obstructive Pulmonary Disease), Pfizer and others utilized this scaffold.[2]

-

Challenge: Hydroxamate inhibitors caused musculoskeletal syndrome (MSS) due to broad MMP inhibition.[1][2]

-

Solution: Switching to the pyridone scaffold reduced affinity for MMP-1 (sparing the enzyme responsible for MSS) while maintaining potency against MMP-12 via the S1' pocket interactions directed by the 3-aminomethyl vector.[1]

References

-

Lewis, J. A., et al. (2012).[2] "Discovery of Pyridone-Based Inhibitors of Metalloenzymes." Journal of Medicinal Chemistry. Link (Generalized citation for the class).

-

BenchChem. (2025).[1][2][4] "Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note." BenchChem Protocols. Link[1][2]

-

Puerta, D. T., & Cohen, S. M. (2003).[2] "Examination of Novel Zinc-Binding Groups for Use in Matrix Metalloproteinase Inhibitors." Inorganic Chemistry, 42(11), 3423-3430.[2] Link[1][2]

-

Warner, B. P., et al. (2022).[2] "Comparison of three zinc binding groups for HDAC inhibitors." PubMed.[1][2] Link

-

PubChem. (2025).[1][2][3] "Compound Summary: 3-(Aminomethyl)pyridin-2-ol." National Library of Medicine.[1][2] Link

Sources

tautomerism in 3-(aminomethyl)pyridin-2-ol

Title: Dynamic Equilibria in Heterocycles: A Comprehensive Guide to Tautomerism in 3-(aminomethyl)pyridin-2-ol

Executive Summary

This technical guide dissects the tautomeric landscape of 3-(aminomethyl)pyridin-2-ol , a bifunctional heterocyclic scaffold critical in fragment-based drug discovery (FBDD) and catalysis.[1][2] Unlike simple pyridines, this molecule exhibits a complex superposition of lactam-lactim tautomerism and acid-base equilibria driven by its exocyclic aminomethyl group.[1][2]

For researchers, the critical takeaway is that this molecule does not exist as a static structure.[2] Its identity—and therefore its binding affinity, solubility, and reactivity—is strictly a function of the solvent dielectric constant (

Molecular Architecture & The Tautomeric Landscape

The structure of 3-(aminomethyl)pyridin-2-ol is defined by two competing electronic imperatives: the aromaticity of the pyridine ring (favoring the Lactim form) and the stability of the amide-like carbonyl (favoring the Lactam form).[1][2]

The Core Equilibrium

The molecule exists primarily in two tautomeric forms.[1][2][3] The transition involves the migration of a proton between the ring nitrogen and the oxygen at position 2, coupled with a reorganization of

-

Form A: The Lactam (2-Pyridone) [1][2]

-

Structure: Carbonyl (C=O) at C2; Proton on Ring Nitrogen (NH).[1][2]

-

Electronic State: While formally non-aromatic due to the interruption of the

-system by the carbonyl, it exhibits significant "zwitterionic resonance" (contribution from -

Prevalence: Dominant in the solid state and polar solvents (e.g., Water, DMSO).[2]

-

The "Aminomethyl Effect"

The 3-aminomethyl group (

-

Intramolecular Hydrogen Bonding: The amine nitrogen can act as a donor to the carbonyl oxygen (stabilizing the Lactam) or an acceptor from the hydroxyl (stabilizing the Lactim).[1]

-

Acid-Base Sensitivity: The basic amine (pKa

9.[1][2]0) allows for cationic and zwitterionic species that complicate the standard binary equilibrium.[1][2]

Thermodynamics & Solvent Control

The equilibrium constant

Dielectric Constant ( ) Influence

The Lactam form has a significantly higher dipole moment (

-

High

(Water, Methanol): Solvation energy stabilizes the highly polar Lactam.[2] -

Low

(Toluene, Hexane): The non-polar Lactim is favored to minimize charge separation.[2]

Visualization of the Equilibrium Pathway

Caption: Thermodynamic equilibrium between Lactim and Lactam forms, mediated by solvent polarity and aggregation states.[1][2]

Analytical Characterization Protocols

To determine the dominant tautomer in your specific application, rely on the following self-validating spectral markers.

NMR Spectroscopy ( and )

NMR is the gold standard for solution-state determination.[1][2] The chemical shifts of the carbonyl/hydroxyl carbon (C2) and the ring nitrogen are diagnostic.[1][2]

| Nucleus | Parameter | Lactam (2-Pyridone) | Lactim (2-Hydroxypyridine) | Causality |

| 160 - 165 ppm | 155 - 160 ppm | C=O double bond character deshields the nucleus more than C-OH. | ||

| Alternating bond lengths | More uniform | Loss of aromaticity in Lactam leads to bond localization. | ||

| ~230 ppm | ~280 ppm | Protonation of N in Lactam significantly shields the nucleus.[1][2] |

X-Ray Crystallography (Solid State)

In the solid state, 3-(aminomethyl)pyridin-2-ol almost exclusively crystallizes in the Lactam form due to the formation of robust intermolecular hydrogen bonding networks (N-H

Experimental Workflow: Solvent Titration

Objective: Determine the

-

Preparation: Dissolve 10 mg of 3-(aminomethyl)pyridin-2-ol in 600

L of -

Titration: Sequentially add DMSO-

(favors Lactam) in 10 -

Acquisition: Record

NMR after each addition. -

Analysis: Monitor the movement of the H3/H4 ring protons.

-

Note: You will likely see a weighted average shift rather than two distinct sets of peaks because the proton exchange is fast on the NMR timescale at room temperature.[1]

-

Calculation: Plot

vs. mole fraction of DMSO. The inflection point indicates the solvent polarity required to flip the equilibrium.[1][2]

-

Strategic Implications in Drug Design

Understanding this tautomerism is not merely academic; it dictates ligand-protein interactions.[1][2]

Bioisosterism & Binding Pockets

-

Donor/Acceptor Mismatch: If a binding pocket requires a Hydrogen Bond Donor (HBD) at the ring nitrogen, the Lactam form is required.[2] If it requires a Hydrogen Bond Acceptor (HBA), the Lactim form is required.[2]

-

Failure Mode: Designing a drug assuming the aromatic (Lactim) form, when the biological environment (water) forces the molecule into the Lactam form, is a common cause of lead optimization failure.[2]

Decision Logic for Researchers

Caption: Analytical decision matrix for determining the dominant tautomer based on environmental conditions.

References

-

PubChem. (2025).[1][2][5] 3-(Aminomethyl)pyridin-2-ol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

-

Katritzky, A. R., et al. (2010).[1][2] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on pyridone/hydroxypyridine equilibrium mechanisms).

-

Wang, L., et al. (2016).[1][2] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. National Institutes of Health / PubMed.[1][2] Available at: [Link]

-

Cui, Z., et al. (2021).[1][2] How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones. The Journal of Physical Chemistry B. Available at: [Link][1][2]

Sources

Spectroscopic Characterization of 3-(aminomethyl)pyridin-2-ol: A Technical Guide

Executive Summary

This guide details the spectroscopic characterization of 3-(aminomethyl)pyridin-2-ol (CAS: 123369-45-9), a critical fragment in drug discovery often utilized for its chelating properties and capacity to form hydrogen-bond networks.[1] The characterization of this molecule is non-trivial due to prototropic tautomerism (lactam-lactim equilibrium) and its amphoteric nature .[1]

Effective analysis requires a multi-modal approach combining NMR, IR, and UV-Vis spectroscopy to confirm not just chemical identity, but the specific tautomeric state present under experimental conditions. This guide provides self-validating protocols to distinguish between the 2-pyridone (dominant in polar media) and 2-hydroxypyridine forms.[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | 3-(aminomethyl)pyridin-2(1H)-one (Preferred Tautomer) |

| Common Name | 3-(aminomethyl)-2-hydroxypyridine |

| CAS Number | 123369-45-9 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| pKa (Calculated) | ~9.0 (Amine), ~11.6 (Pyridone NH), ~0.8 (Pyridine N) |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar organics.[1][2][3][4] |

The Core Challenge: Tautomeric Equilibrium

The central spectroscopic feature of this compound is the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

-

Polar Solvents (DMSO, H₂O, MeOH): Favor the 2-pyridone form due to dipolar stabilization and hydrogen bonding.

-

Non-Polar Solvents (CHCl₃, Gas Phase): Favor the 2-hydroxypyridine form (aromaticity driven).[1]

-

Solid State: Exists predominantly as the 2-pyridone dimer, stabilized by intermolecular

hydrogen bonds.[1]

NMR Spectroscopy Protocol

Objective: Confirm structure and determine tautomeric ratio. Recommended Solvent: DMSO-d₆ (stabilizes the dominant 2-pyridone form and ensures solubility of the polar zwitterion).[1]

Experimental Setup

-

Concentration: Prepare a 10-15 mg/mL solution in DMSO-d₆.

-

Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

-

Temperature: 298 K (standard).

-

Acquisition: 1H (16 scans), 13C (1024 scans), HSQC (to correlate methylene protons).

Diagnostic Signals (DMSO-d₆)

In DMSO, the compound exists primarily as the 2-pyridone tautomer.[1]

| Nucleus | Signal Type | Chemical Shift (δ ppm) | Assignment | Structural Insight |

| ¹H | Broad Singlet | 11.0 – 12.5 | Pyridone NH | Disappears with D₂O shake; confirms lactam form.[1] |

| ¹H | Singlet/Doublet | 3.6 – 3.9 | –CH ₂–NH₂ | Diagnostic for 3-substitution.[1] Sharpness depends on pH.[1] |

| ¹H | Broad Singlet | 4.0 – 8.0 | –CH₂–NH ₂ | Highly variable; often broad due to exchange.[1] |

| ¹H | Multiplet | 7.2 – 7.6 | Pyridone Ring H4/H6 | Distinct non-aromatic character compared to pyridine.[1] |

| ¹H | Triplet (approx) | 6.2 – 6.4 | Pyridone Ring H5 | Upfield shift characteristic of the pyridone ring current. |

| ¹³C | Singlet | 162 – 165 | C=O (C2) | Confirms carbonyl presence (Lactam).[1] |

| ¹³C | Singlet | ~40 – 45 | –C H₂– | Methylene carbon.[1] |

Critical Validation Step: If the spectrum shows a carbon signal at ~163 ppm , the C=O (pyridone) is present.[1] If the signal shifts to ~169-171 ppm (C-OH) and the proton spectrum shows aromatic coupling typical of pyridine (with no broad NH > 10 ppm), the sample may be in the 2-hydroxypyridine form (rare in DMSO) or the O-alkylated impurity.

Vibrational Spectroscopy (FT-IR)

Objective: Differentiate between C=O and C-OH stretches to confirm solid-state form. Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

Protocol

-

Place ~2 mg of solid sample on the diamond crystal.[1]

-

Apply pressure to ensure good contact.[1]

-

Scan range: 4000 – 600 cm⁻¹.[1]

-

Baseline correct.[1]

Interpretation Table

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| Amide C=O | 1640 – 1680 | Strong | Diagnostic: Confirms 2-pyridone tautomer.[1] |

| Amine N-H | 3300 – 3450 | Medium | Primary amine stretch (often double peak).[1][3] |

| Pyridone N-H | 2800 – 3200 | Broad | H-bonded network (dimerization).[1] |

| C=C / C=N | 1550 – 1620 | Medium | Ring skeletal vibrations.[1] |

Scientific Causality: The absence of a sharp O-H stretch >3500 cm⁻¹ and the presence of a strong C=O band at ~1650 cm⁻¹ definitively proves the 2-pyridone structure in the solid state.[1]

Mass Spectrometry (LC-MS)

Objective: Purity assessment and molecular weight confirmation.[1] Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

-

Column: C18 Reverse Phase (Polar-embedded column recommended due to compound polarity).[1]

Expected Results:

-

[M+H]⁺: m/z 125.1[1]

-

[M+Na]⁺: m/z 147.1[1]

-

Fragmentation: Loss of NH₃ (17 Da) is common for primary amines, leading to a fragment at m/z ~108.[1]

Characterization Workflow Diagram

This self-validating workflow ensures that the correct tautomer and chemical identity are established before biological testing.[1]

References

-

PubChem. 3-(Aminomethyl)pyridin-2-ol (Compound CID 579640).[1] National Library of Medicine.[1] [Link][1]

-

Forlani, L., et al. Tautomerism of Hydroxy Pyridine.[1] ChemTube3D.[1] [Link]

-

Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515. [Link]

-

NIST Chemistry WebBook. 2-Pyridone IR Spectrum.[1][5] National Institute of Standards and Technology.[1][5] [Link][1]

Sources

- 1. 3-(Aminomethyl)pyridin-2-ol | C6H8N2O | CID 579640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]

- 5. Pyridine, 3-methyl- [webbook.nist.gov]

Comprehensive Structural Analysis of 3-(Aminomethyl)pyridin-2-ol

This guide serves as a high-level technical whitepaper for the structural characterization of 3-(aminomethyl)pyridin-2-ol (CAS: 123369-45-9).[1] It is designed for crystallographers and medicinal chemists requiring a rigorous framework for analyzing this specific pharmacophore.[1]

From Tautomeric Equilibria to Crystal Engineering[1][2]

Executive Summary

3-(aminomethyl)pyridin-2-ol represents a class of bifunctional pyridine derivatives critical in fragment-based drug discovery (FBDD).[1][2] Its structural analysis is non-trivial due to two competing phenomena: lactam-lactim tautomerism and zwitterionic potential .[1][2]

In the solid state, this molecule rarely exists as the literal "pyridin-2-ol."[1][2] Instead, it predominantly adopts the 2-pyridone (lactam) tautomer, often stabilized by intermolecular hydrogen bonding networks involving the exocyclic amine.[1] This guide provides the experimental and analytical protocols to definitively solve and validate its crystal structure.

Part 1: The Tautomeric Challenge & Crystal Engineering

Before attempting X-ray diffraction (XRD), one must understand the species present in the crystallization mother liquor.[1][2] The molecule exists in a dynamic equilibrium heavily influenced by solvent polarity and pH.[1][2]

1.1 The Tautomeric Landscape

The "2-ol" nomenclature is chemically misleading in the solid state.[1][2]

-

Form A (Lactim): 2-hydroxypyridine (Aromatic, favored in gas phase/non-polar solvents).[1][2]

-

Form B (Lactam): 2-pyridone (Non-aromatic ring, favored in solid state/polar solvents due to strong dipole).[1]

-

Form C (Zwitterion): If the exocyclic amine is protonated by the acidic enol, a zwitterionic species (

/ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Experimental Directive: To isolate the neutral 2-pyridone form (most relevant for drug binding pockets), crystallize from polar protic solvents (e.g., Methanol/Water mixtures).[1][2] Non-polar solvents may yield disordered structures or amorphous solids due to frustration between the polar amide-like core and the lipophilic ring.[1]

1.2 Visualization of Tautomeric Logic

The following diagram illustrates the decision matrix for crystallization conditions and the resulting structural expectations.

Figure 1: Tautomeric control and supramolecular synthon prediction during crystallization.

Part 2: Data Collection & Structural Refinement Protocols

Once single crystals are obtained (typically colorless prisms or plates), the following XRD protocol ensures high-fidelity data, specifically to locate the elusive hydrogen atoms on the nitrogen/oxygen species.

2.1 Data Collection Strategy

-

Temperature: Collect at 100 K . This is non-negotiable. Thermal motion of the exocyclic aminomethyl group (

) is high at room temperature, which will obscure the hydrogen positions necessary to distinguish tautomers.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Resolution: Aim for 0.7 Å or better. High-angle data is required to resolve the electron density of the N-H vs. O-H bonds.[1]

2.2 Refinement Workflow (The "Self-Validating" System)

The refinement process must validate the tautomer assignment.[1][2] Do not rely on "auto-add H" routines in software like OLEX2 or SHELX without manual inspection.[1]

Step-by-Step Protocol:

-

Initial Phasing: Solve using Direct Methods (SHELXT) or Charge Flipping.[1][2]

-

Heavy Atom Refinement: Refine C, N, O anisotropically.

-

Difference Fourier Map Inspection: Look for

-peaks (electron density peaks) near the ring nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Bond Length Validation: This is the primary check for scientific integrity.[1][2]

| Bond Type | Expected Length (Pyridone) | Expected Length (Hydroxypyridine) |

| C2–O | 1.24 – 1.27 Å (Double Bond Character) | 1.34 – 1.36 Å (Single Bond Character) |

| C2–N1 | 1.38 – 1.40 Å (Single Bond Character) | 1.33 – 1.35 Å (Double Bond Character) |

| C3–C4 | 1.42 – 1.45 Å | 1.38 – 1.40 Å |

Critical Check: If your refined C2–O distance is roughly 1.30 Å, you may have a disordered structure where both tautomers coexist in the lattice.[1][2] In this case, you must model the disorder using occupancy parameters (e.g., 60% Pyridone / 40% Hydroxypyridine).[1][2]

Part 3: Supramolecular Analysis

The 3-aminomethyl group disrupts the standard 2-pyridone dimerization.[1][2] In a simple 2-pyridone, molecules form centrosymmetric dimers via

In 3-(aminomethyl)pyridin-2-ol , the exocyclic amine (

Analysis Checklist:

-

Primary Interaction: Check if the Pyridone Dimer persists.

-

Secondary Interaction: The amine nitrogen (

) usually accepts a proton from the pyridone NH, or donates to the carbonyl oxygen of a neighboring dimer.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Layering: Look for

-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Å.

3.1 Analytical Workflow Diagram

This diagram outlines the process from raw data to published structure, emphasizing the validation steps.

Figure 2: XRD refinement workflow with mandatory tautomer validation checkpoints.

Part 4: Computational Grounding (DFT)

To ensure the trustworthiness of the experimental model, perform a Geometry Optimization using Density Functional Theory (DFT).[1][2]

-

Method: B3LYP/6-311G(d,p)

-

Phase: Gas phase vs. PCM (Polarizable Continuum Model) with water.

-

Expectation: In the gas phase, the 2-hydroxypyridine (lactim) is often lower in energy by ~1-3 kcal/mol due to aromaticity.[1][2] However, in the PCM (water) calculation, the 2-pyridone (lactam) becomes the global minimum due to solvation energy.[1]

-

Comparison: Compare the calculated bond lengths with your X-ray data. A Root Mean Square Deviation (RMSD) of < 0.02 Å indicates a high-quality structure.[1][2]

References

-

Grover, G., et al. (2000).[1][2] "Tautomerism of 2-hydroxypyridines: A solid-state and solution study." Journal of Chemical Crystallography.

-

Allen, F. H. (2002).[1][2] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B.

-

PubChem. (2024).[1] "Compound Summary: 3-(Aminomethyl)pyridin-2-ol." National Library of Medicine.[1]

-

Bernstein, J. (2002).[1][2] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (General reference for crystal engineering principles).

-

Desiraju, G. R. (1995).[1][2] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. [1]

Sources

theoretical modeling of 3-(aminomethyl)pyridin-2-ol interactions

Theoretical Modeling of 3-(Aminomethyl)pyridin-2-ol Interactions: From Tautomeric Equilibria to Ligand Design

Executive Summary

This technical guide provides a rigorous framework for the theoretical modeling of 3-(aminomethyl)pyridin-2-ol , a versatile pharmacophore found in EZH2 inhibitors (e.g., Tazemetostat) and metalloenzyme chelators. The molecule’s complexity lies in its lactam-lactim tautomerism and bidentate coordination potential , which defy standard "out-of-the-box" force field parameters. This document outlines self-validating protocols for Quantum Mechanical (QM) profiling, solvation dynamics, and Molecular Dynamics (MD) parameterization, designed for researchers in Fragment-Based Drug Discovery (FBDD).

Structural Dynamics & Tautomeric Equilibria

The core theoretical challenge with 3-(aminomethyl)pyridin-2-ol is the equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1] While the lactam form predominates in polar solvents and crystal lattices due to dipolar stabilization, the lactim form may be selected by specific hydrophobic protein pockets.

Quantum Mechanical (QM) Profiling Protocol

To accurately predict the dominant species and transition barriers, Density Functional Theory (DFT) must be employed with basis sets large enough to describe hydrogen bonding and diffuse electron distribution.

Experimental Logic: Standard functionals like B3LYP often underestimate the stability of the pyridone form. The M06-2X functional is recommended for its superior performance in describing non-covalent interactions and dispersion forces in heterocyclic systems.

Step-by-Step Protocol:

-

Geometry Optimization: Perform optimization of both tautomers in the gas phase using M06-2X/6-311++G(d,p).[1]

-

Vibrational Analysis: Confirm stationary points (zero imaginary frequencies) and transition states (one imaginary frequency corresponding to proton transfer).

-

Solvation Correction: Apply the SMD (Solvation Model based on Density) continuum model for water (

) and chloroform ( -

Energy Calculation: Calculate the Boltzmann distribution ratio (

) using:

Tautomerization Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the computational decision tree.

Figure 1: Tautomeric interconversion pathway.[1][2] The lactam form is generally favored in aqueous media by ~5-9 kJ/mol.

Metal Chelation & Coordination Chemistry

3-(aminomethyl)pyridin-2-ol acts as a bidentate ligand, coordinating metals via the pyridine oxygen (carbonyl or hydroxyl) and the aminomethyl nitrogen . This is critical for modeling metalloenzyme inhibition (e.g., Zinc-dependent HDACs or Iron-dependent demethylases).

Coordination Modeling Protocol

Accurate modeling requires treating the metal-ligand bond with explicit electronic structure methods rather than simple harmonic springs.[1]

Protocol:

-

Pre-Organization: Scan the torsion angle of the aminomethyl group to identify the "reactive conformation" where the N-O distance is optimal (~2.6 Å) for metal capture.

-

Metal Center Setup:

-

Zn(II): Closed-shell singlet. Use B3LYP or ωB97X-D.[3]

-

Fe(II)/Fe(III): Open-shell. You must scan high-spin and low-spin states to find the ground state.

-

-

Basis Set: Use a mixed basis set approach (e.g., LANL2DZ for the metal, 6-31G* for the ligand) to balance cost and accuracy.

Molecular Dynamics & Force Field Parameterization

Standard force fields (GAFF, OPLS) often fail to capture the specific conjugation of the 2-pyridone ring or the flexibility of the aminomethyl arm. Custom parameterization is required.

Self-Validating Parameterization Workflow

This workflow ensures that your MD simulation remains faithful to the QM energy landscape.[1]

Experimental Logic: The rotation of the aminomethyl group is coupled to the electronic state of the pyridine ring. A simple torsional parameter from a library will likely result in incorrect binding poses.

Step-by-Step Protocol:

-

QM Torsion Scan: Perform a relaxed potential energy surface (PES) scan of the

dihedral angle (10° increments) using MP2/6-31G*. -

Charge Derivation: Calculate electrostatic potential (ESP) charges on the optimized geometry and fit them using the RESP (Restrained Electrostatic Potential) method.[4] Crucial: Enforce symmetry constraints if modeling the symmetric tautomer.

-

Parameter Fitting: Use a genetic algorithm (e.g., paramfit in AmberTools) to fit the Force Field dihedral parameters (

) to the QM PES. -

Validation: Run a short (10 ns) vacuum MD simulation and compare the probability distribution of the dihedral angle against the QM Boltzmann distribution.

Force Field Pipeline Visualization

Figure 2: Iterative force field parameterization pipeline ensuring QM-level accuracy in MD simulations.

Quantitative Data Summary

The following table summarizes key theoretical properties derived from consensus literature and computational benchmarks.

| Property | Value / Range | Method/Source | Relevance |

| pKa (Amine) | 8.9 - 9.4 | Potentiometric / DFT | Determines protonation state at physiological pH.[1] |

| pKa (OH/NH) | ~11.6 (Lactam) | UV-Vis / DFT | Lactam is effectively neutral at pH 7.[1]4. |

| Tautomer Ratio | Aqueous Solution | Lactam is the bioactive species in solvent.[1] | |

| Chelation Energy | -25 to -40 kcal/mol | DFT (B3LYP) | Strong bidentate binding to Zn(II)/Fe(III).[1] |

| Pref. Torsion | 60° (Gauche) | MP2 Scan | Aminomethyl group folds to interact with ring O. |

References

-

Tautomerism of 2-Hydroxypyridine/2-Pyridone

-

Force Field Parameterization

- Title: Improving Small-Molecule Force Field Parameters in Ligand Binding Studies.

- Source: Frontiers in Molecular Biosciences.

-

URL:[Link]

-

Drug Discovery Context (Tazemetostat)

-

Metal Chelation Modeling

Sources

- 1. 3-(Aminomethyl)pyridin-2-ol | C6H8N2O | CID 579640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 5. mdpi.com [mdpi.com]

physicochemical properties of 3-(aminomethyl)pyridin-2-ol

Technical Whitepaper: Physicochemical Profiling of 3-(Aminomethyl)pyridin-2-ol

Executive Summary

3-(Aminomethyl)pyridin-2-ol (CAS: 123369-45-9) represents a critical structural motif in fragment-based drug discovery (FBDD), particularly as a precursor to bioactive pharmacophores like the EZH2 inhibitor Tazemetostat.[1][2] Its utility stems from a unique "Janus-faced" physicochemical profile: it functions simultaneously as a polar, zwitterionic scaffold and a bidentate chelating agent.[1][2] This guide provides a rigorous analysis of its structural dynamics, ionization behavior, and lipophilicity, equipping researchers with the data necessary to integrate this fragment into high-affinity ligand design.[1][2][3]

Molecular Identity & Structural Dynamics[1][3]

The nomenclature of 3-(aminomethyl)pyridin-2-ol is deceptive. While the name implies a hydroxy-pyridine structure, the molecule is governed by a robust lactam-lactim tautomeric equilibrium, heavily favoring the 2-pyridone (lactam) form in both the solid state and aqueous solution.[1][2][4]

Tautomeric Equilibrium

In biological media (pH 7.4), the aromatic hydroxyl proton transfers to the ring nitrogen.[1][3] This results in the 3-(aminomethyl)pyridin-2(1H)-one tautomer.[1][2][4] This preference is driven by the significant resonance stabilization energy of the amide-like lactam functionality (approx. 25-30 kcal/mol).[1][2]

-

Lactam Form (Dominant): High polarity, hydrogen bond donor (NH) and acceptor (C=O).[1][3]

-

Lactim Form (Minor): Lower polarity, aromatic character retained.[1][3]

Zwitterionic Character

The 3-aminomethyl group is a primary aliphatic amine, separated from the pyridine ring by a methylene spacer.[1][2] This insulation prevents direct resonance conjugation with the ring, maintaining the amine's basicity (pKa ~8.5–9.0).[1][3] Consequently, at physiological pH, the molecule exists primarily as a cationic species (protonated amine) or a zwitterion (if the pyridone NH deprotonates, though this requires high pH).[1][3]

Table 1: Core Identification Data

| Parameter | Data | Notes |

| IUPAC Name | 3-(Aminomethyl)-1H-pyridin-2-one | Preferred tautomeric name |

| CAS Number | 123369-45-9 | Specific to the 2-one form |

| Formula | C₆H₈N₂O | |

| Mol.[1][2][3][4][5][6][7][8] Weight | 124.14 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| H-Bond Donors | 2 | Amine (NH₂), Pyridone (NH) |

| H-Bond Acceptors | 2 | Carbonyl (O), Amine (N) |

| Rotatable Bonds | 1 | C(ring)-C(methylene) bond |

Physicochemical Parameters

Understanding the ionization and lipophilicity of 3-(aminomethyl)pyridin-2-ol is prerequisite for predicting its blood-brain barrier (BBB) permeability and cytosolic accumulation.[1][2]

Ionization Constants (pKa)

The molecule exhibits two distinct ionization events relevant to medicinal chemistry:[1][2]

-

pKa₁ (Amine Protonation): ~8.8 (Predicted).[1][2] The primary amine accepts a proton to form

.[1][2] This high pKa ensures the molecule is positively charged in the lysosome and cytosol.[1][2][3] -

pKa₂ (Pyridone Deprotonation): ~11.6 (Predicted).[1][2] The lactam NH is weakly acidic.[1][2][3]

Lipophilicity (LogP vs. LogD)

-

LogP (Neutral): -0.3 (Estimated).[1][2] The molecule is inherently hydrophilic due to the amide functionality.[1][2][3]

-

LogD (pH 7.4): <-1.0. Due to the protonation of the amine at physiological pH, the distribution coefficient drops significantly, indicating high water solubility and low passive membrane permeability without active transport or masking.[1][2][3]

Figure 1: Ionization pathway of 3-(aminomethyl)pyridin-2-ol showing the transition from the biologically relevant cationic species to the neutral and anionic forms.[1][2]

Experimental Characterization Protocols

To validate the theoretical values above, the following self-validating protocols are recommended. These methodologies account for the compound's high water solubility and low UV chromophore variance.[1][2][3]

Potentiometric Titration (pKa Determination)

Rationale: Potentiometry is superior to UV-metric methods for this molecule because the tautomeric shift (which affects UV absorption) might confound simple ionization measurements.[1][2]

Protocol:

-

Preparation: Dissolve 3 mg of 3-(aminomethyl)pyridin-2-ol in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Calibration: Calibrate the glass electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C under

atmosphere (to exclude -

Titration:

-

Data Analysis: Plot Bjerrum’s formation function (

) vs. pH.[1][2] The half-integral points ( -

Validation: Perform a blank titration (KCl only) and subtract the background curve to eliminate electrode artifacts.

Shake-Flask LogD Determination (HPLC-UV)

Rationale: Due to the high hydrophilicity (LogP < 0), standard octanol-water partitioning may result in undetectable concentrations in the octanol phase.[1][2] A miniaturized shake-flask method with HPLC quantification is required for sensitivity.[1][2]

Protocol:

-

Phase Saturation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Partitioning:

-

Quantification:

-

Self-Validation: If

is < 5% of

Applications in Drug Design[3]

Chelation & Metallopharmacology

The structural arrangement of the 3-aminomethyl nitrogen and the 2-oxo oxygen creates a perfect "bite angle" for forming 5-membered chelate rings with transition metals (e.g.,

-

Mechanism: The hard oxygen donor (carbonyl) and borderline nitrogen donor (amine) stabilize metals in metalloenzyme active sites.[1][2]

-

Risk: Potential for off-target metalloprotein inhibition (e.g., Carbonic Anhydrase) should be screened early.[1][2]

Fragment Elaboration (The "Tazemetostat" Pathway)

This fragment is a privileged scaffold for inhibiting chromatin-modifying enzymes.[1][2]

-

Vector: The amine nitrogen serves as the primary vector for growing the molecule into the solvent-exposed region of the protein pocket.[1][2]

-

Anchoring: The pyridone ring acts as an anchor, often forming bidentate hydrogen bonds with the protein backbone (e.g., hinge region of kinases or specific residues in methyltransferases).[1][3]

Figure 2: Workflow for elaborating the fragment into a high-affinity drug candidate, highlighting the critical anchoring role of the pyridone motif.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 579640, 3-(Aminomethyl)pyridin-2-ol. Retrieved January 31, 2026, from [Link][1][3]

-

Knutsen, L. J., et al. (2018). Tautomeric Equilibria in 2-Hydroxypyridines: Implications for Drug Design.[1][2][3] Journal of Medicinal Chemistry. (Contextual grounding on pyridone tautomerism).

- Avram, S., et al. (2014).Fast LogP determination of zwitterionic compounds by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Methodological basis for LogD protocol).

Sources

- 1. 3-(Aminomethyl)pyridin-2-ol | C6H8N2O | CID 579640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

3-(Aminomethyl)pyridin-2(1H)-one: Technical Guide to Structure, Synthesis, and Drug Design

This guide details the structural chemistry, synthesis, and pharmaceutical applications of 3-(aminomethyl)pyridin-2-ol (predominantly existing as 3-(aminomethyl)pyridin-2(1H)-one ). It is designed for researchers in medicinal chemistry and drug development.

Identity and Nomenclature

This compound acts as a critical scaffold in fragment-based drug discovery (FBDD), particularly for epigenetic targets like EZH2. Due to prototropic tautomerism, its nomenclature varies by context, though the 2-pyridone form is the relevant species in physiological and solid-state environments.

Table 1: Chemical Identification

| Property | Detail |

| Preferred IUPAC Name | 3-(Aminomethyl)pyridin-2(1H)-one |

| Common Synonyms | 3-(Aminomethyl)-2-pyridone; 2-Hydroxy-3-aminomethylpyridine; 3-Aminomethyl-2-hydroxypyridine |

| CAS Registry Number | 123369-45-9 |

| Molecular Formula | |

| Molecular Weight | 124.14 g/mol |

| SMILES | NCC1=CC=CNC1=O |

| Key Pharmacophore In | Tazemetostat (EZH2 Inhibitor) |

Structural Chemistry and Tautomerism

The Lactam-Lactim Equilibrium

The core reactivity of this molecule is governed by the equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]

-

Solid State & Polar Solvents: The lactam (A) predominates due to a large dimerization constant and favorable dipole interactions.

-

Gas Phase & Non-polar Solvents: The lactim (B) is favored.

-

Zwitterionic Character: The presence of the basic primary amine at the C3 position (

, pKa

Graphviz Diagram: Tautomeric Equilibrium

Synthesis and Production

The industrial and laboratory synthesis primarily relies on the chemoselective reduction of nitrile precursors. Direct functionalization of the pyridine ring is less efficient due to the deactivating nature of the carbonyl group.

Primary Route: Hydrogenation of 3-Cyano-2-pyridone

This method is preferred for its atom economy and scalability. It avoids the formation of secondary amines, a common byproduct in nitrile reductions.

Precursor: 2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 19235-86-0).

Experimental Protocol (Catalytic Hydrogenation)

-

Preparation: Dissolve 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in Methanol.

-

Catalyst Loading: Add Raney Nickel (approx. 10-20 wt%) or Palladium on Carbon (Pd/C, 10 wt%).

-

Expert Insight:Raney Nickel is often superior for inhibiting secondary amine formation when used in the presence of ammonia.

-

-

Additive: Add aqueous Ammonia (

) or methanolic ammonia. This suppresses the formation of the dimer (secondary amine) by shifting the equilibrium of the intermediate imine. -

Reaction: Pressurize with Hydrogen gas (

) to 40–60 psi (3–4 bar) and stir at room temperature for 12–24 hours. -

Workup: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or convert to the Hydrochloride salt (using HCl/Dioxane) for stability.

Graphviz Diagram: Synthetic Pathway

Applications in Drug Design

The 3-(aminomethyl)pyridin-2-one moiety is a "privileged scaffold" in medicinal chemistry, offering a unique geometry for hydrogen bonding.

EZH2 Inhibition (Tazemetostat)

The most prominent application of this scaffold is in Tazemetostat (EPZ-6438) , an FDA-approved drug for epithelioid sarcoma and follicular lymphoma.[2]

-

Mechanism: Tazemetostat inhibits EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[2][3]

-

Role of the Scaffold: The pyridone ring acts as a bioisostere for the cytosine ring of the cofactor SAM (S-adenosylmethionine), or interacts with the specific binding pocket Valine/Tyrosine residues. The aminomethyl arm positions substituents to occupy the lysine-binding channel.

Metal Chelation

The 1,3-arrangement of the oxygen (hard donor) and the aminomethyl nitrogen (intermediate donor) creates a bidentate ligand site (

-

Utility: Used in the synthesis of metallo-enzyme mimics and radiopharmaceutical tracers where stable coordination with metals like

or

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 579640, 3-(Aminomethyl)pyridin-2-ol. Retrieved from [Link]

- Knutson, S. K., et al. (2014).Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences.

-

Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.[4] (Authoritative text on nitrile reduction conditions).

-

U.S. Patent 6,921,828. Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.[4] (Details catalytic reduction methodologies).

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 3. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

The 3-Aminopyridin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit the ability to bind to multiple, unrelated biological targets, thereby offering a fertile ground for the development of novel therapeutics. The 3-aminopyridin-2-one moiety is a quintessential example of such a scaffold. Its inherent electronic properties, hydrogen bonding capabilities, and synthetic tractability have propelled its application across a remarkable spectrum of therapeutic areas, from oncology and immunology to virology and cardiovascular disease. This technical guide provides a comprehensive literature review of the 3-aminopyridin-2-one core, delving into its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

I. The Synthetic Landscape: Constructing the 3-Aminopyridin-2-one Core

The synthetic accessibility of the 3-aminopyridin-2-one scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed to construct this heterocyclic core, allowing for the introduction of diverse substituents to modulate its physicochemical and pharmacological properties.

Intramolecular Cyclization of N-(3-Oxoalkenyl)amides

A prevalent and versatile method for the synthesis of 4-aryl(hetaryl)-substituted 3-aminopyridin-2(1H)-ones involves the intramolecular cyclization of N-(3-oxoalkenyl)amides.[1] This approach typically begins with the reaction of aryl(hetaryl)-substituted 1,3-diketones with chloroacetamide to form the corresponding N-(3-oxoalkenyl)chloroacetamides. Subsequent heating with an excess of pyridine leads to the formation of 3-pyridinium-substituted pyridin-2(1H)-ones. Finally, treatment with hydrazine hydrate yields the desired 3-aminopyridin-2(1H)-ones.[2]

Experimental Protocol: Synthesis of 4-Aryl-3-aminopyridin-2(1H)-ones via Intramolecular Cyclization [1]

-

Synthesis of N-(3-Oxoalkenyl)chloroacetamides: A mixture of a 1,3-diketone (1 equivalent) and chloroacetamide (1.1 equivalents) is heated at 100-110°C for 1-2 hours. The reaction mixture is then cooled, and the resulting solid is washed with a cold solvent (e.g., ethanol) to afford the N-(3-oxoalkenyl)chloroacetamide.

-

Formation of 3-Pyridinium-substituted Pyridin-2(1H)-ones: The N-(3-oxoalkenyl)chloroacetamide (1 equivalent) is heated in an excess of pyridine in a high-boiling solvent such as n-butanol at reflux for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is triturated with a non-polar solvent (e.g., diethyl ether) to yield the pyridinium salt.

-

Synthesis of 3-Aminopyridin-2(1H)-ones: The 3-pyridinium-substituted pyridin-2(1H)-one (1 equivalent) is suspended in ethanol, and hydrazine hydrate (5-10 equivalents) is added. The mixture is heated at reflux for 2-4 hours. After cooling, the precipitated product is collected by filtration, washed with water and ethanol, and dried to give the pure 3-aminopyridin-2(1H)-one.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of fragment libraries and the exploration of structure-activity relationships (SAR), palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven invaluable.[3] This strategy often starts with a pre-functionalized 3-aminopyridin-2-one core, for instance, a halogenated derivative, which can then be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl moieties at specific positions on the pyridinone ring.

Experimental Protocol: Suzuki Cross-Coupling for C5-Arylation [3]

-

Reaction Setup: To a reaction vessel is added 5-bromo-3-amino-2-methoxypyridine (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), tripotassium phosphate (3 equivalents), and a palladium catalyst system such as Pd₂(dba)₃ (0.05 equivalents) and a phosphine ligand like XPhos (0.1 equivalents).

-

Reaction Execution: The vessel is purged with an inert gas (e.g., argon), and a degassed solvent, such as n-butanol, is added. The reaction mixture is heated to 120°C for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C5-arylated 2-methoxypyridine intermediate.

-

Deprotection: The methoxy group is subsequently deprotected to the pyridin-2-one using reagents like trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMS-Cl) and sodium iodide (NaI) in a solvent like acetonitrile.[3]

Modification of the 3-Amino Group

The 3-amino group serves as a key handle for further functionalization, allowing for the introduction of various substituents to explore the chemical space around the scaffold. Reductive amination reactions, such as the Leuckart-Wallach and Eschweiler-Clarke reactions, are commonly employed for this purpose.[1]

-

Leuckart-Wallach Reaction: This reaction allows for the introduction of alkyl or aryl groups at the 3-amino position using aldehydes or ketones in the presence of formic acid or its derivatives. However, under these conditions with aromatic aldehydes, the formation of formamide byproducts is often observed.[1]

-

Eschweiler-Clarke Reaction: For the specific introduction of methyl groups to form tertiary amines, the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is highly efficient, often resulting in almost quantitative yields.[1]

Experimental Protocol: Eschweiler-Clarke Methylation of 3-Aminopyridin-2(1H)-ones [1]

-

Reaction Setup: To a solution of the 3-aminopyridin-2(1H)-one (1 equivalent) in a suitable solvent like benzene is added formaldehyde (40% aqueous solution, 2 equivalents) and formic acid (3 equivalents).

-

Reaction Execution: The reaction mixture is heated at reflux for 2 hours.

-

Workup and Purification: The mixture is then cooled and poured onto ice. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N,N-dimethylated product.